NP-Ahd-13C3

Description

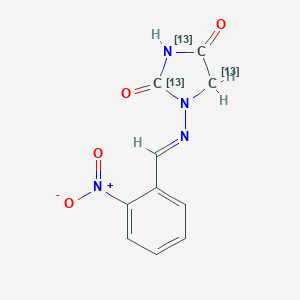

Structure

3D Structure

Properties

IUPAC Name |

1-[(E)-(2-nitrophenyl)methylideneamino]-(2,4,5-13C3)1,3-diazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O4/c15-9-6-13(10(16)12-9)11-5-7-3-1-2-4-8(7)14(17)18/h1-5H,6H2,(H,12,15,16)/b11-5+/i6+1,9+1,10+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FULJCJZKZXOFQZ-OTQLJULOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)N1N=CC2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]1[13C](=O)N[13C](=O)N1/N=C/C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201016783 | |

| Record name | 1-[(2-Nitrophenyl)methylideneamino]-(2,4,5-13C3)1,3-diazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007476-86-9 | |

| Record name | 1-[(2-Nitrophenyl)methylideneamino]-(2,4,5-13C3)1,3-diazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Molecular Architecture of NP-Ahd-¹³C₃: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the molecular structure of NP-Ahd-¹³C₃, an isotopically labeled compound of significant interest in analytical and metabolic research. This document delineates its chemical identity, structural features, and key physicochemical properties, presenting the information in a clear and accessible format for the scientific community.

Chemical Identity and Structure

NP-Ahd-¹³C₃ is the carbon-13 labeled analogue of 2-NP-AHD. The base molecule, 2-NP-AHD, is a 2-nitrophenyl derivative of 1-aminohydantoin (B1197227) (AHD), which is a metabolite of nitrofuran antibiotics.[1][2][3][4] The designation "¹³C₃" indicates that three carbon atoms in the molecule have been replaced with the carbon-13 isotope, a modification crucial for its use in mass spectrometry-based analytical methods.

The systematic IUPAC name for the unlabeled compound is 1-[[(2-nitrophenyl)methylene]amino]-2,4-imidazolidinedione.[5] Based on this, NP-Ahd-¹³C₃ is the isotopically labeled version of this structure.

Molecular Structure:

The core structure consists of a 2-nitrophenyl group linked via a methylene (B1212753) bridge to the amino group of a 1-aminohydantoin ring. The precise location of the three ¹³C atoms is not publicly specified and would be defined by the synthetic route used for its preparation. However, they are integral to the carbon backbone of the molecule.

Structural Diagram:

Caption: 2D structure of 2-NP-AHD, the unlabeled analogue of NP-Ahd-¹³C₃.

Physicochemical Data

The following table summarizes the key quantitative data for the unlabeled 2-NP-AHD, which are expected to be nearly identical for NP-Ahd-¹³C₃, with a slight increase in molecular weight due to the heavier isotopes.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₄O₄ | |

| Molecular Weight | 248.19 g/mol | |

| CAS Number | 623145-57-3 | |

| Appearance | Solid | |

| Purity | ≥95% | |

| Solubility | DMSO: 1 mg/ml | |

| DMF: Insoluble | ||

| Ethanol: Insoluble | ||

| PBS (pH 7.2): Insoluble |

Experimental Context and Applications

Background:

2-NP-AHD is a derivative of 1-aminohydantoin (AHD), which is a metabolite of the nitrofuran antibiotic nitrofurantoin. Nitrofuran antibiotics are banned for use in food-producing animals in many jurisdictions due to concerns about their carcinogenicity. Consequently, sensitive analytical methods are required to detect their residues in food products like honey.

Role of NP-Ahd-¹³C₃:

Isotopically labeled internal standards are essential for accurate quantification in mass spectrometry. NP-Ahd-¹³C₃ serves this purpose in the detection of nitrofuran metabolite residues. Its chemical behavior is virtually identical to the native 2-NP-AHD, but its increased mass allows it to be distinguished in a mass spectrometer.

Experimental Workflow:

The general workflow for using NP-Ahd-¹³C₃ as an internal standard in food safety analysis is depicted below.

Caption: Workflow for AHD detection using NP-Ahd-¹³C₃.

Synthesis and Characterization

While detailed synthetic protocols for NP-Ahd-¹³C₃ are proprietary, the synthesis of nitrophenylated derivatives of amino acids is documented in the scientific literature. Generally, these syntheses involve the reaction of a suitable nitrophenyl precursor with the amino acid or its derivative. The introduction of the ¹³C labels would occur through the use of ¹³C-labeled starting materials in the synthesis of the hydantoin (B18101) ring or the nitrophenyl moiety.

Characterization of the final product would involve a suite of analytical techniques to confirm its identity and purity, including:

-

Mass Spectrometry (MS): To confirm the molecular weight and the incorporation of the three ¹³C isotopes.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure and confirm the positions of the ¹³C labels.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

This technical guide provides a foundational understanding of the molecular structure and application of NP-Ahd-¹³C₃. For further details on specific analytical methods or synthetic procedures, consulting peer-reviewed scientific literature and technical data sheets from suppliers is recommended.

References

The Gold Standard in Food Safety: A Technical Guide to NP-Ahd-13C3 for the Detection of Banned Nitrofurans

Introduction: The prohibition of nitrofuran antibiotics in food-producing animals, due to their carcinogenic and mutagenic properties, has necessitated the development of highly sensitive and reliable analytical methods to enforce this ban and ensure consumer safety.[1][2] Because the parent nitrofuran drugs metabolize rapidly, analytical methods focus on the detection of their stable, tissue-bound metabolites.[1][2][3] This guide provides an in-depth technical overview of the isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, a confirmatory procedure for the quantitative analysis of the nitrofurantoin (B1679001) metabolite, 1-aminohydantoin (B1197227) (AHD). Central to the accuracy and reliability of this method is the use of a stable isotope-labeled internal standard, AHD-¹³C₃, which, upon derivatization, becomes NP-AHD-¹³C₃.

The Principle: Isotope Dilution Mass Spectrometry

The core of this advanced analytical method lies in the principle of isotope dilution. A known quantity of the isotopically labeled internal standard, 1-aminohydantoin-¹³C₃ (AHD-¹³C₃), is added to the sample at the very beginning of the analytical process. This labeled standard is chemically identical to the native AHD metabolite but is heavier due to the incorporation of Carbon-13 isotopes. It undergoes the exact same sample preparation steps—acid hydrolysis, derivatization, extraction, and cleanup—as the target analyte.

During the final LC-MS/MS analysis, the instrument differentiates between the native analyte and the heavier labeled standard based on their mass-to-charge ratio. By measuring the ratio of the native analyte to the known amount of the added internal standard, precise quantification is achieved. This approach effectively corrects for any analyte loss during sample preparation and compensates for matrix effects that can suppress or enhance the instrument's signal, ensuring high accuracy and precision.

The Analytical Workflow: From Tissue to Data

The detection of AHD involves a multi-step process to release the metabolite from tissue proteins, derivatize it for enhanced detection, and purify it before instrumental analysis.

Chemical Derivatization Pathway

A critical step in the workflow is the derivatization of the AHD metabolite with 2-nitrobenzaldehyde (B1664092) (2-NBA). This reaction converts the metabolite into its nitrophenyl (NP) derivative, NP-AHD, which is more stable and has significantly better ionization efficiency for LC-MS/MS analysis. The isotopically labeled internal standard AHD-¹³C₃ undergoes the same reaction to form NP-AHD-¹³C₃.

Experimental Workflow Diagram

The complete analytical procedure, from sample receipt to final data output, is a rigorous process designed for accuracy and reproducibility. The introduction of the AHD-¹³C₃ internal standard at the initial stage is fundamental to the method's success.

Experimental Protocols

This section details a representative protocol for the analysis of AHD in animal tissues. Note that specific parameters may be optimized by individual laboratories.

1. Sample Preparation and Hydrolysis:

-

Weigh 1.0 ± 0.1 g of homogenized tissue into a 50 mL polypropylene (B1209903) centrifuge tube.

-

Add a precise volume of the AHD-¹³C₃ internal standard working solution.

-

Add 4-5 mL of deionized water and 0.5 mL of 1 M HCl.

-

Add 100-150 µL of a 10-50 mM 2-nitrobenzaldehyde (2-NBA) solution (typically in DMSO or Methanol).

-

Vortex the sample for approximately 10-50 seconds.

2. Derivatization (Incubation):

-

Standard Method: Incubate the sample in a water bath at 37°C for at least 16 hours (overnight).

-

Rapid Method: Some validated methods utilize microwave-assisted reaction for 2 hours at 60°C to shorten the derivatization time.

3. Extraction and Cleanup:

-

Cool the sample to room temperature.

-

Neutralize the mixture by adding approximately 5 mL of 0.1 M dipotassium (B57713) hydrogen phosphate (B84403) (K₂HPO₄) and 0.4 mL of 1 M NaOH to achieve a pH of 7-7.5.

-

Add 5 mL of ethyl acetate (B1210297), vortex thoroughly for 10-50 seconds, and centrifuge (e.g., 10 min at 3400-4000 rpm).

-

Transfer the upper ethyl acetate layer to a clean tube.

-

Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40-50°C.

-

Reconstitute the residue in a suitable solvent mixture and perform a final cleanup step, often a wash with n-hexane, to remove excess 2-NBA.

4. LC-MS/MS Analysis:

-

Analyze the final extract using a UPLC-MS/MS system equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both native NP-AHD and the labeled internal standard, NP-AHD-¹³C₃.

Quantitative Performance Data

The use of AHD-¹³C₃ as an internal standard allows for the validation of highly sensitive and robust methods that meet stringent regulatory requirements, such as the Minimum Required Performance Limit (MRPL) of 1.0 µg/kg, which has been largely superseded by a Recommended Concentration of 0.5 µg/kg in the EU.

Table 1: LC-MS/MS Method Performance for AHD Detection

| Parameter | Matrix | Reported Value (µg/kg) | Reference |

| Limit of Detection (LOD) | Porcine Muscle | 0.033 - 0.369 (as part of NF mix) | |

| Meat/Aquaculture | 0.032 - 0.233 (as part of NF mix) | ||

| Bee Pollen | 0.30 | ||

| Animal Tissue | 0.013 - 0.200 (as part of NF mix) | ||

| Limit of Quantification (LOQ) | Porcine Muscle | 0.033 - 0.369 (as part of NF mix) | |

| Honey | 0.3 - 1.0 (as part of NF mix) | ||

| Bee Pollen | 1.00 | ||

| Animal Tissue | 0.1 (API 4000), 1.0 (API 2000) | ||

| Decision Limit (CCα) | Chicken Meat | 0.11 - 0.21 (as part of NF mix) | |

| Animal Tissue | 0.013 - 0.200 (as part of NF mix) | ||

| Detection Capability (CCβ) | Chicken Meat | 0.19 - 0.36 (as part of NF mix) |

Table 2: Recovery Rates for Nitrofuran Metabolites (including AHD)

| Matrix | Spiking Level (µg/kg) | Recovery (%) | Reference |

| Pork | Not Specified | 97.4 - 109.5 | |

| Croaker (Fish) | Not Specified | 87.5 - 112.7 | |

| Honey | Not Specified | 98.6 - 109.0 | |

| Gelatin Medicines | 2, 5, 20 | 85.6 - 95.6 | |

| Biological Matrices | Not Specified | 88.9 - 107.3 | |

| Fish Products | Not Specified | 89.8 - 101.9 |

Conclusion

The analytical method for detecting the banned nitrofuran antibiotic nitrofurantoin, through its metabolite AHD, relies critically on the principles of isotope dilution mass spectrometry. The use of the stable isotope-labeled internal standard AHD-¹³C₃ is indispensable for achieving the accuracy, precision, and low detection limits required by global food safety regulations. By compensating for analytical variability and matrix interference, this internal standard solidifies the LC-MS/MS method as the definitive confirmatory technique for monitoring the illegal use of this antibiotic, thereby playing a vital role in protecting public health.

References

The Pivotal Role of NP-Ahd-13C3 in Ensuring Food Safety: A Technical Guide to Veterinary Drug Residue Analysis

For Immediate Release

A deep dive into the analytical chemistry, methodology, and critical function of N-(2-nitrobenzylidene)-1-aminohydantoin-13C3 (NP-Ahd-13C3) in the detection of nitrofurantoin (B1679001) residues in food products of animal origin. This guide is intended for researchers, scientists, and drug development professionals dedicated to upholding global food safety standards.

The prohibition of nitrofurantoin, a broad-spectrum nitrofuran antibiotic, in food-producing animals stems from concerns over the potential carcinogenic effects of its residues.[1][2] Due to its rapid metabolism, the parent drug is rarely detectable in animal tissues.[3] Instead, regulatory monitoring focuses on its stable, tissue-bound metabolite, 1-aminohydantoin (B1197227) (AHD).[1] The accurate quantification of AHD is paramount for enforcing this ban and safeguarding public health. This technical guide elucidates the indispensable role of the stable isotope-labeled internal standard, NP-Ahd-13C3, in the sensitive and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of AHD residues.

The Analytical Imperative for Isotope Dilution

The complexity of food matrices, such as meat and seafood, presents significant challenges to accurate quantification in analytical chemistry. Matrix effects, where components of the sample interfere with the ionization of the target analyte, can lead to inaccurate results. Isotope dilution mass spectrometry (IDMS) is the gold standard for overcoming these challenges. By introducing a known quantity of a stable isotope-labeled version of the analyte—in this case, NP-Ahd-13C3—at the beginning of the sample preparation process, any variations in extraction efficiency, derivatization yield, and instrument response affect both the native analyte and the labeled standard equally. This ensures a highly accurate and precise measurement of the analyte concentration.

NP-Ahd-13C3 is the carbon-13 labeled analogue of derivatized AHD. During sample preparation, AHD is released from tissue proteins through acid hydrolysis and then derivatized with 2-nitrobenzaldehyde (B1664092) (2-NBA) to form N-(2-nitrobenzylidene)-1-aminohydantoin (NP-AHD). This derivatization step improves the compound's stability and chromatographic properties for LC-MS/MS analysis. The use of NP-Ahd-13C3, which undergoes the same derivatization process, is therefore crucial for reliable quantification.

Quantitative Performance Data

The use of NP-Ahd-13C3 as an internal standard allows for the establishment of robust analytical methods with low limits of detection (LOD) and quantification (LOQ), well below the minimum required performance limit (MRPL) set by regulatory bodies like the European Union. The following tables summarize key performance data from various studies utilizing this methodology.

| Parameter | Fish | Shrimp | Soft-Shell Turtle Powder |

| Limit of Detection (LOD) | 0.25–0.33 µg/kg | - | - |

| Limit of Quantification (LOQ) | 0.80–1.10 µg/kg | - | - |

| Recovery | 89.8–101.9% | - | 82.2–108.1% |

| Repeatability (RSD) | < 6.5% | - | 1.5–3.8% |

| Reproducibility (RSD) | - | - | 2.2–4.8% |

Table 1: Method Validation Parameters for AHD Analysis using a Stable Isotope-Labeled Internal Standard in Various Matrices.

| Analyte/Internal Standard | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| NP-AHD | 249.1 | 134.1 | 203.1 |

| NP-AHD-13C3 | 252.1 | 137.1 | 206.1 |

Table 2: Example MRM Transitions for the LC-MS/MS Analysis of Derivatized AHD and its 13C3-Labeled Internal Standard. Note: Specific transitions should be optimized for the instrument in use.

Experimental Protocols

The analytical workflow for AHD determination using NP-Ahd-13C3 as an internal standard involves several critical steps: sample preparation, derivatization, extraction, and LC-MS/MS analysis.

Sample Preparation and Hydrolysis

-

Homogenization: A representative sample of the tissue (e.g., fish, shrimp, muscle) is homogenized to ensure uniformity.

-

Spiking: A known amount of the internal standard solution (containing NP-Ahd-13C3 or its precursor, AHD-13C3) is added to the homogenized sample.

-

Hydrolysis: The sample is subjected to acidic hydrolysis (e.g., with hydrochloric acid) and incubated to release the protein-bound AHD residues. This step is often performed overnight at an elevated temperature (e.g., 37°C).

Derivatization

-

Reagent Addition: 2-nitrobenzaldehyde (2-NBA) is added to the sample. The hydrolysis and derivatization can occur simultaneously during the incubation period. AHD reacts with 2-NBA to form the stable derivative, NP-AHD.

Extraction and Clean-up

-

Neutralization: The pH of the solution is adjusted to approximately 7.0.

-

Liquid-Liquid Extraction (LLE): The derivatized analyte (NP-AHD) and internal standard (NP-Ahd-13C3) are extracted from the aqueous phase using an organic solvent such as ethyl acetate.

-

Solvent Evaporation and Reconstitution: The organic solvent is evaporated, and the residue is reconstituted in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Chromatographic Separation: The reconstituted sample is injected into an LC system, typically with a C18 reversed-phase column, to separate the NP-AHD from other matrix components. A gradient elution with a mobile phase consisting of acetonitrile (B52724) and water (often with additives like acetic acid or ammonium (B1175870) acetate) is commonly used.

-

Mass Spectrometric Detection: The eluent is introduced into a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Detection is performed using Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity.

-

Quantification: The concentration of AHD in the original sample is determined by comparing the peak area ratio of the native NP-AHD to the isotopically labeled internal standard (NP-Ahd-13C3) against a calibration curve.

Visualizing the Workflow

The following diagrams illustrate the metabolic pathway of nitrofurantoin and the subsequent analytical workflow for the detection of its metabolite, AHD.

Conclusion

The use of the stable isotope-labeled internal standard, NP-Ahd-13C3, is a cornerstone of modern analytical methods for the detection of illegal nitrofurantoin use in food-producing animals. Its application within an isotope dilution LC-MS/MS workflow provides the necessary accuracy, precision, and sensitivity to meet stringent regulatory requirements and ensure the safety of the global food supply. This technical guide underscores the critical importance of robust analytical methodologies in the broader context of public health protection.

References

The Analyst's Anchor: A Technical Guide to NP-Ahd-13C3 for Nitrofuran Metabolite Quantification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of NP-Ahd-13C3, a critical stable isotope-labeled internal standard for the sensitive and accurate quantification of the nitrofuran metabolite, 1-aminohydantoin (B1197227) (AHD). As the use of nitrofuran antibiotics in food-producing animals is widely banned due to potential human health risks, regulatory bodies worldwide mandate strict monitoring of their residues. This guide details the commercial availability of NP-Ahd-13C3, its role in the analytical workflow, and a comprehensive experimental protocol for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Commercial Availability and Suppliers

NP-Ahd-13C3, chemically known as 1-[(2-Nitrobenzylidene)amino]imidazolidine-2,4-dione-[2,4,5-13C3], is available from several specialized chemical suppliers. Its primary application is as an internal standard in analytical testing, particularly for food safety and veterinary drug residue monitoring.[1][2] The carbon-13 labels provide a distinct mass shift, allowing for precise differentiation from the native analyte while sharing identical chemical and physical properties, which is essential for correcting matrix effects and variations during sample preparation and analysis.[1]

| Supplier | Product Name | CAS Number | Additional Information |

| MedchemExpress | 2-NP-AHD-13C3 | 1007476-86-9 | Provided for research use only.[1] |

| BOC Sciences | 2-NP-AHD-[2,4,5-13C3] | 1007476-86-9 | Used as an internal standard for isotope-dilution LC-MS/MS and GC-MS analysis.[1] |

| Clinivex | 2-NP-AHD-13C3 ISO17034 | 1007476-86-9 | Offered as an ISO 17034 certified reference material. |

| Sigma-Aldrich (Supelco) | 2-NP-AHD-13C3 VETRANAL®, analytical standard | 1007476-86-9 | Marketed as a VETRANAL™ analytical standard.[3] |

| PDQ Scientific | 13C3-2-NP-AHD | 1007476-86-9 | - |

| ChemicalBook | 2-NP-AHD-13C3 | 1007476-86-9 | Lists various suppliers, primarily in China.[4] |

| Axios Research | 2-NP-AHD-13C3 | 1007476-86-9 | Provides as a pharmaceutical reference standard with a comprehensive Certificate of Analysis.[5] |

| LGC Standards | NP-AHD-13C3 | 1007476-86-9 | Available as a certified reference material. |

| Santa Cruz Biotechnology | 2-NP-AHD-13C3 | 1007476-86-9 | For research use only.[6] |

The Analytical Rationale: From Parent Drug to Detectable Derivative

The quantification of nitrofuran residues is challenging due to the rapid in vivo metabolism of the parent drugs, such as nitrofurantoin (B1679001).[7] The resulting metabolites, however, become covalently bound to tissue proteins and are much more stable, serving as reliable markers of illegal drug use.[7][8][9] The metabolite of nitrofurantoin is 1-aminohydantoin (AHD).[4][8] For LC-MS/MS analysis, AHD is derivatized with 2-nitrobenzaldehyde (B1664092) (2-NBA) to form the more stable and chromatographically suitable compound, NP-AHD.[7] NP-Ahd-13C3 serves as the ideal internal standard for this analytical workflow.

Comprehensive Experimental Protocol for AHD Quantification

This protocol is a synthesis of methodologies reported in scientific literature for the analysis of AHD in animal-derived food matrices.

1. Reagents and Materials

-

Solvents: Methanol (B129727) (HPLC grade), Ethyl acetate (B1210297) (HPLC grade), n-Hexane (HPLC grade), Dimethyl sulfoxide (B87167) (DMSO), Deionized water.

-

Acids and Bases: Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH).

-

Salts and Buffers: Dipotassium hydrogen phosphate (B84403) (K2HPO4), Ammonium (B1175870) acetate.

-

Derivatization Reagent: 2-nitrobenzaldehyde (2-NBA).

-

Standards: 1-aminohydantoin (AHD) standard, NP-Ahd-13C3 internal standard.

-

Equipment: Homogenizer, Centrifuge, Water bath or incubator, Nitrogen evaporator, Vortex mixer, Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB) or liquid-liquid extraction apparatus, LC-MS/MS system.

2. Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Individually dissolve AHD and NP-Ahd-13C3 in methanol. Store at -20°C.

-

Intermediate Standard Solution (e.g., 1 µg/mL): Dilute the stock solutions with methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by diluting the intermediate standard solution with a suitable solvent mixture (e.g., methanol/water).

-

Internal Standard Spiking Solution (e.g., 100 ng/mL): Dilute the NP-Ahd-13C3 intermediate solution.

3. Sample Preparation

-

Homogenization: Homogenize a representative portion of the tissue sample (e.g., 1-2 g) until a uniform consistency is achieved.[2]

-

Hydrolysis and Derivatization:

-

Weigh the homogenized sample into a centrifuge tube.

-

Spike the sample with the NP-Ahd-13C3 internal standard solution.

-

Add deionized water and hydrochloric acid to create an acidic environment for hydrolysis.

-

Add the 2-NBA derivatization solution (typically dissolved in DMSO).

-

Incubate the mixture, for example, overnight (approximately 16 hours) at 37°C or for a shorter duration at a higher temperature (e.g., 2 hours at 50-60°C).[2]

-

-

Neutralization and Extraction:

-

Cool the sample to room temperature.

-

Neutralize the mixture to approximately pH 7 with a suitable base (e.g., K2HPO4 buffer and NaOH).

-

Perform liquid-liquid extraction (LLE) by adding an organic solvent such as ethyl acetate. Vortex and centrifuge to separate the layers. Repeat the extraction for better recovery.

-

Alternatively, use solid-phase extraction (SPE). Condition the SPE cartridge, load the neutralized sample, wash the cartridge to remove interferences, and elute the analytes with an appropriate solvent.

-

-

Solvent Evaporation and Reconstitution:

-

Combine the organic extracts from LLE and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small, precise volume of the initial mobile phase for LC-MS/MS analysis.

-

4. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of ammonium acetate in water and an organic solvent like methanol or acetonitrile (B52724) is typical.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: Typically 5-20 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray ionization in positive mode (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

NP-AHD: Monitor the transition from the precursor ion (m/z) to one or two product ions.

-

NP-Ahd-13C3: Monitor the corresponding mass-shifted transition. The specific m/z values should be optimized for the instrument used.

-

-

5. Quantification

-

Construct a calibration curve by plotting the ratio of the peak area of the analyte (NP-AHD) to the peak area of the internal standard (NP-Ahd-13C3) against the concentration of the calibration standards.

-

Determine the concentration of AHD in the samples from the calibration curve.

Conclusion

NP-Ahd-13C3 is an indispensable tool for laboratories conducting regulatory monitoring and research on nitrofuran residues. Its commercial availability from reputable suppliers ensures the quality and consistency required for robust analytical methods. The detailed protocol provided in this guide, based on established scientific practices, offers a comprehensive framework for the accurate and reliable quantification of AHD in complex matrices. The use of NP-Ahd-13C3 as an internal standard is a cornerstone of best practices in modern analytical chemistry, enabling precise measurements that are crucial for ensuring food safety and protecting public health.

References

- 1. nucleus.iaea.org [nucleus.iaea.org]

- 2. spectroscopyworld.com [spectroscopyworld.com]

- 3. 2-NP-AHD-13C3 VETRANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 4. shopshimadzu.com [shopshimadzu.com]

- 5. AHD |Axios Research [axios-research.com]

- 6. scbt.com [scbt.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. NP-AHD-13C3 | TRC-N894902-25MG | LGC Standards [lgcstandards.com]

- 9. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide to NP-Ahd-13C3: Safety, Handling, and Application

This technical guide provides comprehensive information for researchers, scientists, and drug development professionals on the safe handling and application of NP-Ahd-13C3. The content covers its identity, physicochemical properties, detailed safety protocols, and its primary application as an internal standard in analytical methodologies.

Compound Identification and Properties

NP-Ahd-13C3 is the stable isotope-labeled form of (E)-1-((2-nitrobenzylidene)amino)imidazolidine-2,4-dione, also known as 2-NP-AHD. The carbon-13 (¹³C) atoms are incorporated at the 2, 4, and 5 positions of the imidazolidinedione ring.[1][2] This labeling makes it an ideal internal standard for mass spectrometry-based quantification of the corresponding unlabeled analyte.[3] 2-NP-AHD is a derivatized metabolite of the nitrofuran antibiotic, nitrofurantoin.[4][5] The detection of this metabolite is used as an indicator of the illegal use of nitrofuran antibiotics in food production.[5][6]

Table 1: Physicochemical Properties of NP-Ahd-13C3

| Property | Value | Source |

| Systematic Name | (E)-1-((2-nitrobenzylidene)amino)imidazolidine-2,4-dione-2,4,5-¹³C₃ | [1] |

| Alternate Names | 1-[[(2-Nitrophenyl)methylene]amino]-2,4-imidazolidinedione-¹³C₃, 2-NP-AHD-¹³C₃ | [2] |

| CAS Number | 957493-95-7 | [1][2] |

| Molecular Formula | C₇[¹³C]₃H₈N₄O₄ | [2][3] |

| Molecular Weight | ~251.17 g/mol | [2][3] |

| Appearance | Pale Yellow Solid | [3] |

| Solubility | Soluble in DMSO (Slightly) | [3] |

| Storage | Store at -20°C under an inert atmosphere. | [3] |

Safety and Handling Guidelines

The primary safety considerations for NP-Ahd-13C3 are dictated by the chemical properties of the parent molecule, as the stable carbon-13 isotope label is non-radioactive and does not alter its chemical reactivity or toxicity.[1] The safety precautions are therefore identical to those for the unlabeled 2-NP-AHD.

Table 2: Hazard Identification and Classification

| Hazard Class | Classification | Precautionary Statements | Source |

| Skin Irritation | Category 2 | H315: Causes skin irritation. | [7] |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation. | [7] |

| Skin Sensitisation | Category 1 | H317: May cause an allergic skin reaction. | [7] |

| GHS Pictogram | GHS07 (Exclamation Mark) | P280: Wear protective gloves. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7] |

Personal Protective Equipment (PPE)

To ensure safe handling and avoid exposure, the following personal protective equipment should be used:

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[2]

-

Skin Protection: Handle with impervious chemical-resistant gloves (e.g., nitrile rubber). Wear a lab coat.[2][7]

-

Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator.[2]

Handling and Storage

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize dust formation and inhalation.[1][2] Avoid contact with skin and eyes.[2]

-

Storage: Store in a tightly sealed container in a cool, dry place.[8] For long-term storage, keep at 2-8°C, away from light and moisture.[8]

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[2]

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water.[2]

-

In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes.[2]

-

If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[]

Experimental Protocols

NP-Ahd-13C3 is primarily used as an internal standard in the quantitative analysis of nitrofuran metabolite residues in various biological matrices, such as animal-derived foods.[3] The following is a generalized protocol for its use in LC-MS/MS analysis.

Preparation of Standard Solutions

-

Stock Solution: Prepare a stock solution of NP-Ahd-13C3 in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL. This solution can be stored in the dark in a freezer for extended periods.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the appropriate solvent to create a calibration curve.

Sample Preparation and Extraction

This protocol is a representative workflow for the analysis of nitrofuran metabolites in tissue samples.

-

Homogenization: Homogenize the tissue sample (e.g., shrimp, poultry).

-

Hydrolysis and Derivatization:

-

Weigh approximately 2 grams of the homogenized tissue into a centrifuge tube.

-

Spike the sample with a known amount of the NP-Ahd-13C3 internal standard solution.

-

Add hydrochloric acid and 2-nitrobenzaldehyde (B1664092) (2-NBA) solution. The acid liberates the bound metabolites, and 2-NBA derivatizes them to form 2-NP-AHD.[10]

-

Incubate the mixture overnight at an elevated temperature (e.g., 37-40°C).[10]

-

-

Neutralization and Extraction:

-

Cool the sample and adjust the pH to approximately 7.[10]

-

Perform a liquid-liquid extraction using a solvent such as ethyl acetate (B1210297).[4]

-

-

Cleanup:

LC-MS/MS Analysis

-

Chromatographic Separation: Use a reverse-phase C18 column with a gradient elution of a mobile phase typically consisting of water (often with a modifier like ammonium (B1175870) acetate or formic acid) and an organic solvent like acetonitrile (B52724) or methanol.

-

Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Monitor for the specific precursor-to-product ion transitions for both the unlabeled 2-NP-AHD and the labeled internal standard, NP-Ahd-13C3.

-

Quantification: The concentration of the 2-NP-AHD in the sample is determined by comparing the peak area ratio of the analyte to its labeled internal standard against a calibration curve.[4]

Signaling Pathways

Information regarding the effect of NP-Ahd-13C3 on specific signaling pathways is not applicable. This compound is a synthetic, stable isotope-labeled analytical standard and is not intended for in-vivo studies or as a pharmacologically active agent. Its purpose is for accurate quantification in analytical testing.[3][5]

Visualizations

Experimental Workflow for Nitrofuran Metabolite Analysis

Caption: Workflow for the analysis of nitrofuran metabolites using NP-Ahd-13C3.

Logical Relationship of NP-Ahd-13C3

References

- 1. benchchem.com [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. fsis.usda.gov [fsis.usda.gov]

- 4. vliz.be [vliz.be]

- 5. medchemexpress.com [medchemexpress.com]

- 6. High-Purity Carbon-13 Dioxide: The Core Material for Isotope Labeling Technology - China Isotope Development [asiaisotopeintl.com]

- 7. nucleus.iaea.org [nucleus.iaea.org]

- 8. Carbon-13 - Wikipedia [en.wikipedia.org]

- 10. New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fda.gov [fda.gov]

Methodological & Application

Application Note: High-Throughput Quantification of NP-Ahd in Human Plasma using a Validated LC-MS/MS Method with NP-Ahd-13C3 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Introduction

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of NP-Ahd, a novel natural product-derived compound, in human plasma. The method utilizes a stable isotope-labeled internal standard (SIL-IS), NP-Ahd-13C3, to ensure high accuracy and precision, which is critical in drug development and clinical research.[1][2][3] The use of a 13C-labeled internal standard is the gold standard for quantitative mass spectrometry, as it closely mimics the analyte's behavior during sample preparation and analysis, thereby correcting for matrix effects and other sources of variability.[4][5][6][7] This method is designed for researchers, scientists, and drug development professionals who require reliable bioanalytical data.

Principle

The method is based on the principle of stable isotope dilution analysis. A known amount of NP-Ahd-13C3 is added to a plasma sample containing an unknown amount of NP-Ahd. The SIL-IS and the analyte are extracted together and then separated by liquid chromatography before being detected by tandem mass spectrometry. The ratio of the analyte's signal to the internal standard's signal is used to calculate the analyte's concentration. This approach minimizes the impact of sample loss during preparation and variations in instrument response.

Experimental Workflow

Caption: Overall experimental workflow from sample preparation to data analysis.

Hypothetical Signaling Pathway Involving NP-Ahd

Caption: Hypothetical signaling pathway where NP-Ahd acts as a Kinase 2 inhibitor.

Materials and Methods

Materials

-

Analytes and Internal Standard:

-

NP-Ahd (Analyte)

-

NP-Ahd-13C3 (Internal Standard)

-

-

Reagents and Solvents:

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (sourced ethically)

-

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

Experimental Protocols

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve NP-Ahd and NP-Ahd-13C3 in acetonitrile to prepare individual stock solutions of 1 mg/mL.

-

-

Working Solutions:

-

Prepare a series of working solutions of NP-Ahd by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water.

-

Prepare a working solution of NP-Ahd-13C3 (internal standard) at a concentration of 100 ng/mL by diluting its stock solution.

-

Sample Preparation Protocol

-

Pipette 50 µL of human plasma into a microcentrifuge tube.

-

Add 10 µL of the 100 ng/mL NP-Ahd-13C3 internal standard working solution to each plasma sample, except for the blank samples.

-

Vortex briefly to mix.

-

Add 200 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Dilute the supernatant with an equal volume of water containing 0.1% formic acid.

-

Inject an aliquot of the final solution into the LC-MS/MS system.

LC-MS/MS Parameters

Liquid Chromatography (LC)

| Parameter | Value |

| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Gradient | See Table 1 |

Table 1: LC Gradient Program

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 0.5 | 5 |

| 3.0 | 95 |

| 4.0 | 95 |

| 4.1 | 5 |

| 5.0 | 5 |

Tandem Mass Spectrometry (MS/MS)

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 500 °C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 35 psi |

| Collision Gas | 8 psi |

| MRM Transitions | See Table 2 |

Table 2: MRM Transitions for NP-Ahd and NP-Ahd-13C3

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| NP-Ahd | [Insert Value] | [Insert Value] | [Insert Value] |

| NP-Ahd-13C3 | [Insert Value + 3] | [Insert Value] | [Insert Value] |

| Note: The specific m/z values for the precursor and product ions, as well as the optimal collision energy, need to be determined experimentally for NP-Ahd. |

Data Presentation

Calibration Curve

A calibration curve was constructed by plotting the peak area ratio of NP-Ahd to NP-Ahd-13C3 against the nominal concentration of NP-Ahd. A linear regression with a weighting factor of 1/x² was used.

Table 3: Representative Calibration Curve Data

| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |

| 0.5 | 0.012 |

| 1 | 0.025 |

| 5 | 0.128 |

| 10 | 0.255 |

| 50 | 1.27 |

| 100 | 2.54 |

| 500 | 12.6 |

| 1000 | 25.1 |

| Correlation Coefficient (r²) > 0.99 |

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at four different concentration levels.

Table 4: Intra-day and Inter-day Accuracy and Precision

| Nominal Conc. (ng/mL) | \multicolumn{2}{|c|}{Intra-day (n=6)} | \multicolumn{2}{|c|}{Inter-day (n=18, 3 days)} | | :-------------------- | :---------------------------------- | :----------------------------------------- | :----------------------------------- | :------------------------------------------ | | | Mean Conc. (ng/mL) | Precision (%CV) | Mean Conc. (ng/mL) | Precision (%CV) | | LLOQ (0.5) | 0.48 | 8.5 | 0.51 | 9.2 | | Low QC (1.5) | 1.55 | 6.2 | 1.47 | 7.8 | | Mid QC (75) | 73.9 | 4.1 | 76.2 | 5.5 | | High QC (750) | 758 | 3.5 | 745 | 4.3 |

Acceptance criteria: Precision (%CV) ≤ 15% (≤ 20% for LLOQ) and Accuracy within ±15% of the nominal value (±20% for LLOQ).

Conclusion

The LC-MS/MS method described provides a reliable, sensitive, and high-throughput approach for the quantification of NP-Ahd in human plasma. The use of the stable isotope-labeled internal standard, NP-Ahd-13C3, ensures the accuracy and precision of the results. This method is suitable for supporting pharmacokinetic and other studies in the drug development process.

References

- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]

- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. foodriskmanagement.com [foodriskmanagement.com]

Application Note: Quantitative Analysis of Nitrofuran Metabolites using NP-AHD-¹³C₃ as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrofurans are a class of synthetic broad-spectrum antibiotics that have been widely used in veterinary medicine. However, due to concerns about their potential carcinogenic and mutagenic effects on human health, their use in food-producing animals has been banned in many countries, including the European Union.[1][2] The parent nitrofuran drugs are rapidly metabolized, and their tissue-bound metabolites are used as marker residues for monitoring their illegal use.[2][3][4] The primary metabolites of concern are 3-amino-2-oxazolidinone (B196048) (AOZ) from furazolidone, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ) from furaltadone, semicarbazide (B1199961) (SEM) from nitrofurazone, and 1-aminohydantoin (B1197227) (AHD) from nitrofurantoin.

This application note provides a detailed protocol for the quantitative analysis of these nitrofuran metabolites in various biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with 2-nitrobenzaldehyde (B1664092) (2-NBA) derivatization. The method employs isotopically labeled internal standards, including NP-AHD-¹³C₃, for accurate and reliable quantification.

Principle of the Method

The analytical method is based on the acid-catalyzed release of the protein-bound nitrofuran metabolites from tissue samples. This is followed by a derivatization step where the released metabolites react with 2-nitrobenzaldehyde (2-NBA) to form more stable and readily ionizable nitrophenyl (NP) derivatives. The use of 2-NBA for derivatization enhances ionization efficiency and reduces background noise, which is crucial for achieving low detection limits. The derivatized analytes are then extracted, purified, and analyzed by LC-MS/MS. Quantification is performed using an internal standard method, with isotopically labeled analogues of the metabolites, such as NP-AHD-¹³C₃, added at the beginning of the sample preparation process to correct for matrix effects and variations in extraction recovery.

Experimental Protocols

Reagents and Materials

-

Standards: 1-aminohydantoin (AHD), 3-amino-2-oxazolidinone (AOZ), 3-amino-5-methyl-morpholino-2-oxazolidinone (AMOZ), semicarbazide (SEM), and their corresponding isotopically labeled internal standards (e.g., AHD-¹³C₃, AOZ-d₄, AMOZ-d₅, SEM-¹³C,¹⁵N₂).

-

Derivatizing Agent: 2-nitrobenzaldehyde (2-NBA).

-

Solvents: HPLC grade methanol (B129727), acetonitrile (B52724), ethyl acetate (B1210297), and water.

-

Acids and Bases: Hydrochloric acid (HCl) and sodium hydroxide (B78521) (NaOH).

-

Buffers: Dipotassium hydrogen phosphate (B84403) or trisodium (B8492382) phosphate.

-

Solid Phase Extraction (SPE) Cartridges: As needed for sample cleanup (e.g., Oasis HLB).

Standard Solution Preparation

-

Individual Stock Solutions (1 mg/mL): Accurately weigh and dissolve each nitrofuran metabolite standard and isotopically labeled internal standard in methanol to prepare individual stock solutions.

-

Mixed-Standard Working Solutions: Prepare working solutions by diluting the stock solutions with methanol to the desired concentrations (e.g., 1 µg/mL).

-

Mixed-Internal Standard Working Solution: Prepare a mixture of the isotopically labeled internal standards at a suitable concentration (e.g., 100 ng/mL) for spiking into samples.

Sample Preparation

The following is a general procedure for animal tissue. Modifications may be necessary for other matrices.

-

Homogenization: Homogenize the tissue sample.

-

Spiking: Weigh 2 grams of the homogenized sample into a centrifuge tube and spike with the mixed-internal standard working solution.

-

Hydrolysis and Derivatization:

-

Add 5 mL of 0.2 M HCl and 150 µL of 0.05 M 2-NBA solution.

-

Vortex the mixture and incubate overnight (approximately 16 hours) at 37°C in the dark.

-

-

Neutralization: Cool the sample to room temperature and adjust the pH to approximately 7.0 by adding a suitable buffer and/or NaOH solution.

-

Liquid-Liquid Extraction:

-

Add 4 mL of ethyl acetate, vortex vigorously, and centrifuge.

-

Transfer the supernatant (ethyl acetate layer) to a clean tube.

-

Repeat the extraction step with another 4 mL of ethyl acetate and combine the supernatants.

-

-

Evaporation: Evaporate the combined ethyl acetate extract to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 1 mL of a suitable mobile phase mixture (e.g., methanol/water) and filter through a 0.22 µm syringe filter before LC-MS/MS analysis.

LC-MS/MS Analysis

-

LC Column: A C18 reversed-phase column is commonly used (e.g., 2.1 x 150 mm, 3.5 µm). A phenyl-hexyl column can also be employed for enhanced separation.

-

Mobile Phase: A gradient elution with a mixture of acetonitrile or methanol and water containing additives like ammonium (B1175870) acetate or acetic acid is typically used.

-

Solvent A: Water with 0.1% acetic acid or 2 mM ammonium acetate.

-

Solvent B: Acetonitrile or Methanol.

-

-

Flow Rate: A typical flow rate is 0.4 mL/min.

-

Injection Volume: 20 µL.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for the detection and quantification of the derivatized nitrofuran metabolites and their internal standards. Two transitions per compound are typically monitored for confirmation.

Quantitative Data

The performance of the method should be validated according to regulatory guidelines such as those from the European Commission. Key validation parameters are summarized below.

| Parameter | Typical Performance |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.01 - 0.5 µg/kg |

| Limit of Quantification (LOQ) | 0.04 - 1.5 µg/kg |

| Recovery | 82.3% - 112.7% |

| Precision (RSD) | < 19% |

| Decision Limit (CCα) | 0.08 - 0.36 µg/kg |

| Detection Capability (CCβ) | 0.12 - 0.61 µg/kg |

Visualizations

Experimental Workflow

Caption: Workflow for the quantitative analysis of nitrofuran metabolites.

Nitrofuran Metabolism and Detection Logic

Caption: Metabolic pathway and analytical detection of nitrofuran metabolites.

Conclusion

The LC-MS/MS method utilizing NP-AHD-¹³C₃ and other isotopically labeled internal standards provides a robust, sensitive, and specific approach for the quantitative analysis of nitrofuran metabolites in various biological matrices. The detailed protocol and established performance characteristics make this method suitable for regulatory monitoring and ensuring food safety. The use of internal standards is critical for achieving the accuracy and precision required for confirmatory analysis.

References

- 1. vliz.be [vliz.be]

- 2. spectroscopyworld.com [spectroscopyworld.com]

- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 4. Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of NP-Ahd-13C3 in Honey and Milk Residue Testing

Introduction

NP-Ahd-13C3 is the isotopically labeled internal standard for the 2-nitrophenyl (NP) derivative of 1-aminohydantoin (B1197227) (AHD). AHD is a metabolite of the banned nitrofuran antibiotic nitrofurantoin. Due to the rapid metabolism of nitrofurans in animals, residue monitoring programs focus on the detection of their more stable tissue-bound metabolites. The use of NP-Ahd-13C3 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods allows for accurate quantification of AHD residues in complex food matrices like honey and milk, compensating for matrix effects and variations in sample preparation and instrument response. This document provides detailed application notes and protocols for the use of NP-Ahd-13C3 in the analysis of AHD residues in honey and milk.

Principle of the Method

The analytical method involves the release of protein-bound AHD from the sample matrix through acidic hydrolysis. The liberated AHD is then derivatized with 2-nitrobenzaldehyde (B1664092) (2-NBA) to form NP-AHD, a more stable and chromatographically amenable compound. NP-Ahd-13C3 is added at the beginning of the sample preparation process to mimic the behavior of the native analyte throughout the extraction, derivatization, and analysis steps. The final extract is analyzed by LC-MS/MS, and the concentration of AHD is determined by comparing the peak area ratio of NP-AHD to that of NP-Ahd-13C3 against a calibration curve.

Experimental Protocols

Protocol 1: Determination of AHD in Honey

1. Materials and Reagents

-

NP-Ahd-13C3 internal standard solution

-

AHD reference standard

-

2-Nitrobenzaldehyde (2-NBA) derivatization reagent

-

Hydrochloric acid (HCl)

-

Dipotassium hydrogen phosphate (B84403) (K2HPO4)

-

Ethyl acetate (B1210297)

-

Water (LC-MS grade)

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

2. Sample Preparation

-

Weigh 1 gram of a homogenized honey sample into a centrifuge tube.

-

Add a known amount of NP-Ahd-13C3 internal standard solution.

-

Add 3 mL of 0.1 M HCl.

-

Add 0.3 mL of 50 mM 2-NBA in a suitable solvent (e.g., DMSO).

-

Vortex the sample to ensure thorough mixing.

-

Incubate the sample in an ultrasonic bath or water bath shaker at 37°C for 16 hours (overnight) for hydrolysis and derivatization.[1]

-

After incubation, add 0.6 mL of 1 M K2HPO4 solution to adjust the pH.

-

Add 10 mL of ethyl acetate and vortex vigorously.

-

Centrifuge the sample at 4000 rpm to separate the layers.[1]

-

Transfer the upper ethyl acetate layer to a clean tube.

-

The extract can be further cleaned up using an appropriate SPE procedure if necessary to remove matrix interferences.[2]

-

Evaporate the final extract to dryness under a gentle stream of nitrogen and reconstitute in a suitable mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Parameters

-

LC Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium (B1175870) formate, is common.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

MS/MS Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for both NP-AHD and NP-Ahd-13C3 for quantification and confirmation.

Protocol 2: Determination of AHD in Milk

1. Materials and Reagents

-

NP-Ahd-13C3 internal standard solution ((2-NP-13C3) AHD)[3][4]

-

AHD reference standard

-

2-Nitrobenzaldehyde (2-NBA)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Dipotassium hydrogen phosphate (K2HPO4) or sodium phosphate

-

Ethyl acetate

-

n-Hexane

-

Methanol

-

Water (LC-MS grade)

2. Sample Preparation

-

Weigh 2 grams of a homogenized milk sample into a centrifuge tube.

-

Add a known amount of NP-Ahd-13C3 internal standard solution.

-

Add 5 mL of 0.1 M HCl.

-

Add 50 µL of 2-NBA solution in DMSO.

-

Vortex the sample.

-

Incubate in a water bath shaker at 37°C overnight for hydrolysis and derivatization.

-

Neutralize the sample to a pH of approximately 7 with NaOH and a phosphate buffer.

-

Perform a liquid-liquid extraction by adding ethyl acetate, vortexing, and centrifuging to separate the layers. This step may be repeated.

-

Combine the ethyl acetate extracts and evaporate to dryness.

-

Reconstitute the residue in a suitable solvent and perform a clean-up step with n-hexane to remove excess derivatization reagent.

-

After the hexane (B92381) wash, the aqueous layer is ready for LC-MS/MS analysis.

3. LC-MS/MS Parameters

-

LC Column: C18 reversed-phase column.

-

Mobile Phase: Gradient elution with a mixture of water and an organic solvent (methanol or acetonitrile) with additives like formic acid or ammonium formate.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

MS/MS Transitions: Monitor specific MRM transitions for NP-AHD and NP-Ahd-13C3.

Data Presentation

The following tables summarize typical quantitative data from method validation studies for the analysis of AHD in honey and milk.

Table 1: Method Performance for AHD in Honey

| Parameter | Value | Reference |

| Limit of Quantification (LOQ) | 0.3 ppb | |

| Recovery at 0.3 ppb | 91.0% | |

| Relative Standard Deviation (RSD) at 0.3 ppb | 9.0% | |

| Recovery at 1 ppb | 95.0% | |

| RSD at 1 ppb | 5.5% | |

| Recovery at 4 ppb | 98.0% | |

| RSD at 4 ppb | 2.9% |

Table 2: Method Performance for AHD in Milk

| Parameter | Value | Reference |

| Decision Limit (CCα) | 0.14 - 0.32 µg/kg | |

| Detection Capability (CCβ) | 0.18 - 0.39 µg/kg | |

| Recovery Range | 70 - 110% |

Visualizations

Caption: General experimental workflow for the determination of AHD in honey and milk.

Caption: Metabolic and analytical pathway from Nitrofurantoin to the detected derivative.

References

Application Notes and Protocols for NP-Ahd-13C3 Analysis: A Guide for Researchers

Introduction

NP-Ahd-13C3 is the carbon-13 labeled internal standard for 2-nitrophenyl-1-aminohydantoin (NP-Ahd), the derivatized metabolite of the nitrofuran antibiotic nitrofurantoin. The use of nitrofurans in food-producing animals is widely banned due to concerns about the carcinogenic potential of their residues. Monitoring for the presence of nitrofuran metabolites like 1-aminohydantoin (B1197227) (AHD) is crucial for ensuring food safety.

This document provides detailed application notes and experimental protocols for the extraction and clean-up of AHD from biological matrices, utilizing NP-Ahd-13C3 as an internal standard for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols are intended for researchers, scientists, and drug development professionals involved in residue analysis and food safety testing.

Core Principle: Hydrolysis, Derivatization, and Extraction

Since AHD exists in tissues bound to proteins, the analytical workflow involves three key steps before instrumental analysis:

-

Acid Hydrolysis: To release the protein-bound AHD metabolites.

-

Derivatization: Reaction with 2-nitrobenzaldehyde (B1664092) (2-NBA) to form the more stable and chromatographically retainable NP-Ahd. The internal standard, NP-Ahd-13C3, is added before this step to compensate for any variations during the sample preparation process.

-

Extraction and Clean-up: To isolate the derivatized analyte from the complex biological matrix, reduce matrix effects, and concentrate the sample for sensitive detection.

The overall experimental workflow is depicted below:

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of AHD in various biological matrices. The use of an isotopic internal standard like NP-Ahd-13C3 is critical for achieving high accuracy and precision by correcting for both recovery losses and matrix-induced signal suppression or enhancement.

Table 1: Limits of Quantification (LOQs) for AHD in Different Matrices

| Matrix | Method | LOQ (µg/kg) | Reference |

| Animal Tissue | LC-MS/MS | 0.1 - 1.0 | [1] |

| Seafood | UHPLC-MS/MS | < 0.05 | [2] |

| Poultry Muscle | LC-MS/MS | 0.5 | [3] |

| Eggs | LC-MS/MS | 0.5 | [3] |

Table 2: Recovery Rates for AHD using Different Clean-up Methods

| Method | Matrix | Recovery (%) | Reference |

| Solid-Phase Extraction (SPE) | Animal Muscle Tissue | 92 - 105 | [4] |

| Liquid-Liquid Extraction (LLE) | Poultry Muscle | ~85-95 | [3] |

| QuEChERS | Simulated Biological Fluids | 72 - 98 | [5] |

Experimental Protocols

The following are detailed protocols for the extraction and clean-up of AHD from biological matrices. It is recommended to optimize these protocols for your specific matrix and analytical instrumentation.

Protocol 1: Liquid-Liquid Extraction (LLE) for Animal Tissues (e.g., Muscle, Liver)

This protocol is a widely used and cost-effective method for the extraction of nitrofuran metabolites.

Materials:

-

Homogenized tissue sample

-

NP-Ahd-13C3 internal standard solution

-

1 M Hydrochloric acid (HCl)

-

100 mM 2-nitrobenzaldehyde (2-NBA) in DMSO

-

0.1 M Dipotassium hydrogen phosphate (B84403) (K2HPO4) solution

-

1 M Sodium hydroxide (B78521) (NaOH)

-

Ethyl acetate (B1210297)

-

Methanol (B129727) (MeOH)

-

Deionized water

-

Centrifuge tubes (50 mL)

-

Vortex mixer

-

Centrifuge

-

Water bath or incubator

-

Nitrogen evaporator

Procedure:

-

Sample Preparation:

-

Weigh 1.0 ± 0.1 g of homogenized tissue into a 50 mL polypropylene (B1209903) centrifuge tube.

-

Spike the sample with an appropriate amount of NP-Ahd-13C3 internal standard solution.

-

-

Hydrolysis and Derivatization:

-

Add 4 mL of deionized water, 0.5 mL of 1 M HCl, and 100 µL of 100 mM 2-NBA solution to each tube.

-

Vortex for approximately 10 seconds.

-

Incubate at 37-39 °C for at least 16 hours (overnight).[6]

-

-

Extraction:

-

Cool the tubes to room temperature.

-

Add 5 mL of 0.1 M K2HPO4 and 0.4 mL of 1 M NaOH to neutralize the solution.

-

Add 5 mL of ethyl acetate.

-

Vortex vigorously for 1 minute.

-

Centrifuge for 10 minutes at approximately 3400 rpm at room temperature.

-

Transfer the upper ethyl acetate layer to a clean tube.

-

Repeat the extraction with another 5 mL of ethyl acetate and combine the organic layers.

-

-

Evaporation and Reconstitution:

-

Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at a temperature no higher than 60 °C.

-

Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

-

Vortex for 10 seconds and filter through a 0.22 µm syringe filter into an autosampler vial.

-

Protocol 2: Solid-Phase Extraction (SPE) for Complex Matrices

SPE can provide a cleaner extract compared to LLE, which is beneficial for reducing matrix effects in sensitive LC-MS/MS analyses.[4]

Materials:

-

Homogenized tissue sample

-

NP-Ahd-13C3 internal standard solution

-

Reagents for hydrolysis and derivatization (as in Protocol 1)

-

SPE cartridges (e.g., Polystyrene-divinylbenzene (PS-DVB) based)

-

SPE vacuum manifold

-

Ethyl acetate

-

Methanol

-

Deionized water

-

Nitrogen evaporator

Procedure:

-

Sample Preparation, Hydrolysis, and Derivatization:

-

Follow steps 1 and 2 from Protocol 1.

-

-

SPE Cartridge Conditioning:

-

Condition the SPE cartridge by passing through 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

-

-

Sample Loading:

-

After neutralization (step 3 from Protocol 1), load the entire aqueous sample onto the conditioned SPE cartridge.

-

-

Washing:

-

Wash the cartridge with 5 mL of deionized water to remove polar interferences.

-

Dry the cartridge under vacuum for 5-10 minutes.

-

-

Elution:

-

Elute the derivatized analytes with 5 mL of ethyl acetate into a clean collection tube.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

-

Filter the reconstituted sample into an autosampler vial.

-

Protocol 3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Approach

The QuEChERS method is a streamlined approach that combines extraction and clean-up in a few simple steps, making it suitable for high-throughput analysis.[7][8]

Materials:

-

Homogenized sample

-

NP-Ahd-13C3 internal standard solution

-

Reagents for hydrolysis and derivatization (as in Protocol 1)

-

Acetonitrile (B52724) (ACN)

-

QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride)

-

Dispersive SPE (dSPE) clean-up tubes containing a sorbent (e.g., C18, PSA)

-

Centrifuge tubes (50 mL and 15 mL)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Sample Preparation, Hydrolysis, and Derivatization:

-

Follow steps 1 and 2 from Protocol 1.

-

-

Extraction and Partitioning:

-

After neutralization, add 10 mL of acetonitrile to the 50 mL tube.

-

Add the QuEChERS extraction salts.

-

Shake vigorously for 1 minute.

-

Centrifuge for 5 minutes at >3000 x g.

-

-

Dispersive SPE Clean-up:

-

Take an aliquot of the upper acetonitrile layer and transfer it to a dSPE tube.

-

Vortex for 30 seconds.

-

Centrifuge for 5 minutes at >3000 x g.

-

-

Evaporation and Reconstitution:

-

Transfer the cleaned supernatant to a new tube and evaporate to dryness under nitrogen.

-

Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

-

Filter the reconstituted sample into an autosampler vial.

-

Method Selection and Optimization

The choice of extraction and clean-up method will depend on the specific requirements of the analysis, including the matrix type, desired limit of quantification, available equipment, and sample throughput.

Key considerations for optimization include:

-

Solvent Selection: The choice of extraction solvent in LLE and elution solvent in SPE is critical for maximizing recovery.

-

pH Adjustment: Proper pH control is essential for both the derivatization reaction and the extraction efficiency.

-

Clean-up Sorbents: For SPE and QuEChERS, the type and amount of sorbent should be optimized to remove matrix interferences without significant loss of the analyte.

-

Matrix Effects: It is crucial to evaluate matrix effects by comparing the response of the analyte in a post-extraction spiked sample to that in a neat solvent standard. The use of NP-Ahd-13C3 helps to compensate for these effects.[9][10]

By following these detailed protocols and considering the optimization strategies, researchers can develop robust and reliable methods for the analysis of AHD in various biological matrices using NP-Ahd-13C3 as an internal standard.

References

- 1. spectroscopyworld.com [spectroscopyworld.com]

- 2. pepolska.pl [pepolska.pl]

- 3. gilbertodenucci.com [gilbertodenucci.com]

- 4. Determination of the metabolites of nitrofuran antibiotics in animal tissue by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. vliz.be [vliz.be]

- 7. journal.pandawainstitute.com [journal.pandawainstitute.com]

- 8. researchgate.net [researchgate.net]

- 9. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chromatographyonline.com [chromatographyonline.com]

Application Note: Quantitative Analysis of 2-NP-AHD using Isotope Dilution Mass Spectrometry with NP-Ahd-13C3

For Researchers, Scientists, and Drug Development Professionals

Introduction

This application note provides a detailed protocol for the preparation of a calibration curve for the quantitative analysis of 2-NP-AHD, the derivatized metabolite of the nitrofuran antibiotic 1-aminohydantoin (B1197227) (AHD). The use of the stable isotope-labeled internal standard, NP-Ahd-13C3, allows for accurate and precise quantification by isotope dilution mass spectrometry (IDMS), effectively compensating for matrix effects and variations during sample preparation and analysis.[1] This methodology is crucial for applications such as residue control programs in food safety and pharmacokinetic studies in drug development.[2][3]

Principle

The fundamental principle of this method is isotope dilution analysis. A known concentration of the stable isotope-labeled internal standard, NP-Ahd-13C3, is added to all calibration standards and unknown samples. Since the labeled internal standard is chemically and physically almost identical to the analyte (2-NP-AHD), it experiences the same extraction efficiency, ionization suppression or enhancement, and fragmentation in the mass spectrometer.[1] By measuring the ratio of the signal response of the analyte to the internal standard, accurate quantification can be achieved, as this ratio is directly proportional to the concentration of the analyte. The calibration curve is constructed by plotting the ratio of the peak area of 2-NP-AHD to the peak area of NP-Ahd-13C3 against the known concentration of the 2-NP-AHD standards.

Materials and Reagents

-

2-NP-AHD analytical standard

-

NP-Ahd-13C3 stable isotope-labeled internal standard

-

Methanol (B129727) (HPLC or LC-MS grade)

-

Acetonitrile (HPLC or LC-MS grade)

-

Water (deionized or Milli-Q)

-

Formic acid or acetic acid (LC-MS grade)

-

Volumetric flasks (Class A)

-

Calibrated micropipettes

-

Autosampler vials

Experimental Protocols

Preparation of Stock Solutions

4.1.1. 2-NP-AHD Primary Stock Solution (S1) - 100 µg/mL

-

Accurately weigh approximately 10 mg of 2-NP-AHD analytical standard into a 100 mL Class A volumetric flask.

-

Dissolve the standard in methanol and bring the volume to the mark.

-

Calculate the exact concentration, accounting for the purity of the standard.

-

Store the stock solution at ≤ -10 °C in an amber flask. This solution is typically stable for up to 5 months.[4]

4.1.2. NP-Ahd-13C3 Internal Standard Stock Solution (IS-S1) - 100 µg/mL

-

Accurately weigh approximately 10 mg of NP-Ahd-13C3 into a 100 mL Class A volumetric flask.

-

Dissolve the standard in methanol and bring the volume to the mark.

-

Calculate the exact concentration, accounting for the purity of the standard.

-

Store the stock solution at ≤ -10 °C in an amber flask.

Preparation of Working Solutions

4.2.1. 2-NP-AHD Intermediate Stock Solution (S2) - 1 µg/mL

-

Pipette 1.0 mL of the 2-NP-AHD Primary Stock Solution (S1, 100 µg/mL) into a 100 mL Class A volumetric flask.

-

Dilute to the mark with a 50:50 (v/v) methanol:water solution.

4.2.2. NP-Ahd-13C3 Internal Standard Working Solution (IS-W1) - 100 ng/mL

-

Perform a serial dilution of the Internal Standard Stock Solution (IS-S1). For example, pipette 100 µL of IS-S1 into a 100 mL volumetric flask and dilute with 50:50 (v/v) methanol:water. This will result in a 100 ng/mL working solution. The optimal concentration of the internal standard working solution should be determined based on the instrument's sensitivity and the expected concentration range of the analyte in the samples.

Preparation of Calibration Curve Standards

The following table outlines the preparation of a series of calibration standards ranging from 0.5 to 50 ng/mL.

Table 1: Preparation of Calibration Curve Standards

| Calibration Standard ID | Volume of 2-NP-AHD Intermediate Stock (S2, 1 µg/mL) (µL) | Volume of Internal Standard Working Solution (IS-W1, 100 ng/mL) (µL) | Final Volume (µL) with 50:50 Methanol:Water | Final Concentration of 2-NP-AHD (ng/mL) | Final Concentration of NP-Ahd-13C3 (ng/mL) |

| CAL 1 | 0.5 | 100 | 1000 | 0.5 | 10 |

| CAL 2 | 1.0 | 100 | 1000 | 1.0 | 10 |

| CAL 3 | 5.0 | 100 | 1000 | 5.0 | 10 |

| CAL 4 | 10.0 | 100 | 1000 | 10.0 | 10 |

| CAL 5 | 20.0 | 100 | 1000 | 20.0 | 10 |

| CAL 6 | 50.0 | 100 | 1000 | 50.0 | 10 |

| Blank | 0 | 100 | 1000 | 0 | 10 |

Protocol:

-

Label a series of autosampler vials for each calibration point and a blank.

-

To each vial, add the specified volume of the 2-NP-AHD Intermediate Stock Solution (S2) as detailed in Table 1.

-

To every vial (including the blank), add 100 µL of the NP-Ahd-13C3 Internal Standard Working Solution (IS-W1).

-

Bring each vial to a final volume of 1000 µL with a 50:50 (v/v) methanol:water solution.

-

Vortex each vial to ensure thorough mixing.

-

These standards are now ready for analysis by LC-MS/MS.

LC-MS/MS Analysis

The prepared calibration standards should be analyzed using a validated LC-MS/MS method. The specific parameters will depend on the instrument used, but a general starting point is provided below.

Table 2: Example LC-MS/MS Parameters

| Parameter | Recommended Setting |

| LC System | |

| Column | C18 reverse-phase column (e.g., 2.1 x 150 mm, 3.5 µm) |

| Mobile Phase A | Water with 0.1% formic acid or acetic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid or acetic acid |

| Gradient | Optimized to separate the analyte from matrix interferences |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 20 µL |

| MS/MS System | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | To be determined by infusing pure standards of 2-NP-AHD and NP-Ahd-13C3 |

Data Analysis and Visualization

Calibration Curve Construction

After acquiring the data, a calibration curve is constructed by plotting the peak area ratio (2-NP-AHD / NP-Ahd-13C3) against the concentration of 2-NP-AHD for each calibration standard. A linear regression analysis is typically applied, and a coefficient of determination (R²) greater than 0.99 is generally considered acceptable.

Experimental Workflow Diagram

Caption: Workflow for the preparation of calibration standards.

Conclusion

This application note provides a comprehensive and detailed protocol for the preparation of a calibration curve for the accurate quantification of 2-NP-AHD using NP-Ahd-13C3 as an internal standard. The use of a stable isotope-labeled internal standard in conjunction with LC-MS/MS is a robust and reliable method for obtaining high-quality quantitative data in complex matrices, which is essential for regulated environments and advanced research in drug development.

References

- 1. Development and Validation of a LC-MS/MS Method for the Determination of Nitrofuran Metabolites in Soft-Shell Turtle Powder Health Food Supplement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bataviabiosciences.com [bataviabiosciences.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. fsis.usda.gov [fsis.usda.gov]

Determining the Limit of Detection for Nitrofuran Analysis in Food Products

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction